1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

Catalog No.
S621918
CAS No.
81490-05-3
M.F
C40H77O10P
M. Wt
749 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

CAS Number

81490-05-3

Product Name

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

IUPAC Name

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

Molecular Formula

C40H77O10P

Molecular Weight

749 g/mol

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-

InChI Key

PAZGBAOHGQRCBP-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)), 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol, 1-POPG, POPG cpd

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is a synthetic phospholipid that plays a crucial role in the formulation of lung surfactants, particularly for the treatment of infant respiratory distress syndrome. This compound is characterized by its unique structure, which consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and oleic acid at the sn-2 position, along with a phosphate group at the sn-3 position. The chemical formula for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is C₄₀H₇₇O₁₀P, and it has an average molecular weight of approximately 749.02 g/mol .

Typical of phospholipids:

  • Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, leading to the release of fatty acids and glycerophosphate.
  • Oxidation: Unsaturated fatty acids, such as oleic acid, can undergo oxidation, which may lead to the formation of hydroperoxides and other oxidized products.
  • Transesterification: This reaction can occur under specific conditions where the fatty acid chains can be exchanged with other alcohols or fatty acids.

This compound exhibits significant biological activity due to its role as a surfactant. It reduces surface tension in the alveoli, preventing collapse during exhalation and facilitating gas exchange. Its surfactant properties are essential in treating conditions like infant respiratory distress syndrome, where inadequate surfactant levels lead to severe respiratory complications. Additionally, it has been shown to have potential applications in drug delivery systems due to its ability to form lipid bilayers .

The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol typically involves:

  • Glycerol Phosphorylation: Glycerol is phosphorylated to form glycerophosphate.
  • Esterification: Palmitic acid and oleic acid are esterified with glycerophosphate using appropriate coupling agents or enzymatic methods.
  • Purification: The final product is purified through chromatography techniques to achieve the desired purity for therapeutic use.

These methods ensure high yields and purity levels suitable for clinical applications .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol has several applications:

  • Lung Surfactant Formulation: It is primarily used in synthetic lung surfactants to treat respiratory distress syndrome in neonates.
  • Drug Delivery Systems: Its amphiphilic nature makes it suitable for encapsulating drugs within liposomes for targeted delivery.
  • Biochemical Research: It serves as a model compound in studies related to membrane biology and lipid interactions .

Interaction studies involving 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol focus on its behavior in biological membranes and its interactions with proteins and other lipids. Research indicates that it can influence membrane fluidity and permeability, which are critical for cellular functions. Additionally, studies have shown its potential role in modulating immune responses and cellular signaling pathways through interactions with membrane proteins .

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, including:

Compound NameStructure CharacteristicsUnique Features
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoglycerolContains stearic acid instead of oleic acidMore saturated; potentially different surfactant properties
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholinePhosphocholine headgroup instead of phosphoglycerolUsed in cell membrane studies; different charge properties
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoglycerolContains linoleic acidHigher degree of unsaturation; altered fluidity characteristics

These compounds differ primarily in their fatty acid composition, which affects their physical properties and biological activities. The unique combination of palmitic and oleic acids in 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol contributes to its specific functionality as a lung surfactant and its applications in biomedical research .

Biosynthetic Mechanisms

The biosynthesis of 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol involves multiple distinct pathways that vary by organism and subcellular compartment [10]. This phosphatidylglycerol molecular species represents a critical component of biological membranes and serves as a precursor for cardiolipin synthesis [34] [35]. The biosynthetic mechanisms are characterized by their spatial organization within different cellular compartments and their enzymatic requirements [8].

Plastidic Pathway in Photosynthetic Organisms

The plastidic pathway represents the primary route for phosphatidylglycerol biosynthesis in photosynthetic organisms, occurring specifically within chloroplast envelope membranes [10] [11]. This pathway is distinguished by its utilization of acyl-acyl carrier protein substrates rather than acyl-coenzyme A derivatives [13] [16]. The initial step involves glycerol-3-phosphate acyltransferase, designated as ATS1 in Arabidopsis thaliana, which catalyzes the first acylation reaction at the sn-1 position [42].

The plastidic pathway exhibits characteristic fatty acid specificity, producing glycerolipids with C18 fatty acids at the sn-1 position and C16 fatty acids at the sn-2 position [13]. This positional specificity is determined during phosphatidate synthesis and reflects the evolutionary adaptation of chloroplast lipid metabolism [16]. Research findings demonstrate that the plastidic pathway enzymes are phylogenetically distinct from their cyanobacterial counterparts, indicating a non-cyanobacterial origin for chloroplast lipid biosynthetic machinery [13].

The pathway proceeds through lysophosphatidic acid acyltransferase ATS2, which completes the formation of phosphatidic acid [42]. Subsequently, phosphatidylglycerophosphate synthase PGP1 catalyzes the committed step in phosphatidylglycerol formation [15]. The final dephosphorylation of phosphatidylglycerophosphate yields the mature phosphatidylglycerol product [15].

Non-Plastidic Pathway

The non-plastidic pathway operates primarily within the endoplasmic reticulum and utilizes acyl-coenzyme A substrates for phospholipid synthesis [5] [8]. This pathway shares common enzymatic mechanisms with bacterial and mammalian phospholipid biosynthesis systems [18] [19]. The initial acylation is catalyzed by glycerol-3-phosphate acyltransferase PlsB, which can utilize both acyl-acyl carrier protein and acyl-coenzyme A substrates depending on the organism [17] [18].

The second acylation step is performed by lysophosphatidic acid acyltransferase PlsC, producing phosphatidic acid as the central intermediate [5] [17]. This pathway demonstrates greater substrate flexibility compared to the plastidic route, accommodating various fatty acid chain lengths and degrees of unsaturation [8]. The endoplasmic reticulum-localized pathway contributes significantly to the total cellular phosphatidylglycerol pool and supports membrane biogenesis throughout the cell [26] [28].

CDP-Diacylglycerol Biosynthesis

CDP-diacylglycerol biosynthesis represents the critical convergence point for phosphatidylglycerol synthesis across all pathways [18] [20]. The enzyme CDP-diacylglycerol synthase catalyzes the conversion of phosphatidic acid to CDP-diacylglycerol using cytidine triphosphate as the nucleotide donor [20] [23]. This activated intermediate serves as the substrate for subsequent head group attachment reactions [18].

In eukaryotic systems, multiple CDP-diacylglycerol synthases exist with distinct subcellular localizations [20] [23]. The endoplasmic reticulum-localized Cds1 protein supports phosphatidylinositol and phosphatidylserine synthesis, while the mitochondrial Tam41 protein specifically supports phosphatidylglycerol and cardiolipin biosynthesis [20]. The reaction exhibits feedback inhibition by its product CDP-diacylglycerol, necessitating efficient downstream consumption to maintain pathway flux [5].

PathwayLocationKey EnzymesSubstrate SpecificityOrganisms
Plastidic PathwayChloroplast envelope membranesATS1, ATS2, PGP1, PGP phosphataseC18:1/C16:0 and C16:0/C16:0Plants, algae, cyanobacteria
Non-plastidic Pathway (ER)Endoplasmic reticulumPlsB, PlsC, CdsA, PgsA, PgpAVarious acyl-CoA speciesBacteria, plants, mammals
Mitochondrial PathwayMitochondrial inner membraneGPAT, LPAAT, CDP-DAG synthase, PGS1Acyl-CoA speciesEukaryotes
Alternative PGP-independent PathwayBacterial membranesClsB (phospholipase D-type)Phosphatidylethanolamine + glycerolBacteria (E. coli)

Key Enzymatic Reactions

Phosphatidylglycerophosphate Synthase 1 (PGS1)

Phosphatidylglycerophosphate Synthase 1 represents the committed and rate-limiting enzyme in phosphatidylglycerol biosynthesis [21] [24]. This enzyme catalyzes the condensation of CDP-diacylglycerol with sn-glycerol 3-phosphate to form phosphatidylglycerophosphate and cytidine monophosphate [21]. The enzyme exhibits a Km value of approximately 210 μM for its CDP-diacylglycerol substrate and demonstrates optimal activity at pH 8.0 [21].

Structural analysis reveals that PGS1 functions as a membrane-embedded enzyme with active site residues positioned at the membrane-cytosol interface [6]. The enzyme accommodates lipid substrates through an elongated surface groove that provides lateral access for substrate entry and product release [6]. Crystallographic studies demonstrate conformational changes upon substrate binding, with distinct pockets accommodating the hydrophilic head groups of CDP-diacylglycerol and phosphatidylglycerophosphate [6].

The enzyme demonstrates strict substrate specificity for CDP-diacylglycerol and sn-glycerol 3-phosphate, with no detectable activity toward alternative nucleotide diphosphate diacylglycerols [21]. Overexpression studies in Saccharomyces cerevisiae result in 14-fold increases in phosphatidylglycerophosphate synthase activity, confirming the enzyme's central role in pathway regulation [21]. Disruption of PGS1 function leads to complete elimination of phosphatidylglycerol and cardiolipin synthesis, demonstrating the enzyme's essential nature [21].

Phospholipase D-Catalyzed Transphosphatidylation

Phospholipase D catalyzes a novel transphosphatidylation reaction that provides an alternative mechanism for phosphatidylglycerol synthesis [22] [52]. This reaction involves the transfer of phosphatidyl groups from phosphatidylethanolamine to glycerol, producing phosphatidylglycerol and ethanolamine [52]. The enzyme ClsB from Escherichia coli demonstrates this activity with Km values ranging from 150-200 μM for phosphatidylethanolamine substrates [52].

The transphosphatidylation mechanism operates independently of the classical phosphatidylglycerophosphate intermediate, representing a PgsA-independent pathway for phosphatidylglycerol formation [52]. This reaction becomes particularly significant under conditions of glycerol supplementation, where ClsB expression increases substantially [52]. The enzymatic activity demonstrates optimal performance in the presence of detergent concentrations below critical micelle concentration levels [22].

Mechanistic studies reveal that phospholipase D enzymes possess conserved structural domains that facilitate both hydrolytic and transphosphatidylation activities [43] [46]. The enzyme family demonstrates broad substrate specificity, with capability to transfer phosphatidyl groups to various alcohol acceptors including nucleosides and synthetic compounds [22]. This versatility has enabled the development of enzymatic methods for synthesizing diverse phospholipid derivatives with modified head groups [22].

EnzymeReaction CatalyzedKm Value (μM)Cellular Location
Glycerol-3-phosphate acyltransferase (ATS1)Glycerol-3-phosphate + acyl-ACP → 1-acyl-glycerol-3-phosphate15-25Plastid envelope
Lysophosphatidic acid acyltransferase (ATS2)1-acyl-glycerol-3-phosphate + acyl-ACP → phosphatidic acid8-12Plastid envelope
CDP-diacylglycerol synthase (CdsA)Phosphatidic acid + CTP → CDP-diacylglycerol + PPi45-60ER/mitochondria
Phosphatidylglycerophosphate synthase (PgsA/PGS1)CDP-diacylglycerol + glycerol-3-phosphate → PGP + CMP210Mitochondrial inner membrane
Phosphatidylglycerophosphate phosphatasePhosphatidylglycerophosphate → phosphatidylglycerol + Pi35-50Various membranes
Phospholipase D (ClsB)Phosphatidylethanolamine + glycerol → phosphatidylglycerol + ethanolamine150-200Bacterial membranes
Fatty acid desaturase 4 (FAD4)PG(18:x/16:0) → PG(18:x/16:1t)Not determinedThylakoid membrane

Subcellular Localization of Synthesis

Chloroplast-Associated Synthesis

Chloroplast-associated phosphatidylglycerol synthesis occurs primarily at the inner envelope membrane and represents the major pathway for this phospholipid in photosynthetic organisms [10] [11]. The chloroplast pathway contributes 10-15% of total membrane phosphatidylglycerol content and produces species with characteristic fatty acid compositions [15]. The synthesized phosphatidylglycerol plays essential roles in photosystem stability and thylakoid membrane organization [11] [12].

The chloroplast pathway demonstrates unique regulatory features, including light-dependent modulation of enzyme activities and developmental stage-specific expression patterns [15] [42]. Research findings indicate that disruption of chloroplast phosphatidylglycerol synthesis through pgp1 mutations results in severe photosynthetic defects and compromised plant growth [11] [15]. The pathway produces phosphatidylglycerol species enriched in C16:3 fatty acids, which are subsequently modified by fatty acid desaturase 4 to introduce trans-double bonds [44].

Spatial organization within chloroplasts involves enzyme complexes localized to envelope membranes, with products transported to thylakoid membranes for functional incorporation [15]. The pathway exhibits coordinated regulation with other plastidic lipid biosynthetic processes, ensuring balanced membrane composition [42]. Temperature and osmotic stress conditions significantly influence chloroplast phosphatidylglycerol synthesis rates and molecular species distribution [15].

Mitochondrial Synthesis

Mitochondrial phosphatidylglycerol synthesis occurs exclusively within the inner mitochondrial membrane and accounts for 15-20% of total membrane phosphatidylglycerol content [31] [39]. This pathway serves the dual function of providing structural membrane components and generating precursors for cardiolipin synthesis [34] [35]. The mitochondrial route utilizes acyl-coenzyme A substrates and demonstrates distinct fatty acid preferences compared to other pathways [31].

The pathway begins with glycerol-3-phosphate acyltransferases that exhibit mitochondrial-specific localization and substrate specificity [31]. Subsequent steps involve lysophosphatidic acid acyltransferases and CDP-diacylglycerol synthase Tam41, which specifically supports mitochondrial phospholipid biosynthesis [20] [31]. The final steps utilize phosphatidylglycerophosphate synthase PGS1 and specific phosphatases to complete phosphatidylglycerol formation [21] [31].

Research demonstrates that mitochondrial phosphatidylglycerol synthesis is tightly regulated by energy status and oxidative stress conditions [31] [35]. The pathway exhibits enhanced activity during periods of increased respiratory demand and demonstrates sensitivity to inhibitors of mitochondrial function [31]. Product phosphatidylglycerol serves as the exclusive precursor for cardiolipin synthesis through the action of cardiolipin synthase [37] [38].

Endoplasmic Reticulum Synthesis

Endoplasmic reticulum phosphatidylglycerol synthesis contributes 5-8% of total membrane phosphatidylglycerol content and supports general membrane biogenesis throughout the cell [26] [28]. This pathway utilizes the classical Kennedy pathway enzymes and demonstrates broad substrate specificity for various acyl-coenzyme A species [28] [48]. The endoplasmic reticulum route serves as the primary source of phosphatidylglycerol for non-organellar membranes [26].

The pathway initiates with glycerol-3-phosphate acyltransferase and lysophosphatidic acid acyltransferase activities localized to endoplasmic reticulum membranes [27] [28]. The resulting phosphatidic acid undergoes conversion to CDP-diacylglycerol through the action of Cds1 synthase [20] [27]. Subsequent steps involve phosphatidylglycerophosphate synthase and phosphatase activities that complete the biosynthetic sequence [27].

Regulation of endoplasmic reticulum phosphatidylglycerol synthesis involves feedback mechanisms that respond to fatty acid availability and overall growth phase requirements [48]. The pathway demonstrates enhanced activity during periods of rapid membrane expansion and exhibits coordinated regulation with other phospholipid biosynthetic pathways [48]. Product phosphatidylglycerol undergoes extensive remodeling through phospholipase and acyltransferase activities that modify fatty acid composition [26].

OrganellePG Content (%)Primary FunctionRegulatory FactorsKey Species
Chloroplast10-15%Photosystem stability, thylakoid structureLight conditions, developmental stagePG(34:4), PG(34:3)
Mitochondria15-20%Cardiolipin precursor, respiratory complexesEnergy status, oxidative stressPG(34:2), PG(36:4)
Endoplasmic Reticulum5-8%Membrane biosynthesis, lipid traffickingFatty acid availability, growth phasePG(32:0), PG(34:1)
Plastid Envelope8-12%Protein import, envelope integrityTemperature, osmotic stressPG(34:1t), PG(32:1t)

Regulation of POPG Biosynthesis

The regulation of 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol biosynthesis involves multiple levels of control that respond to environmental conditions, developmental stages, and metabolic demands [15] [40] [48]. Transcriptional regulation represents a primary mechanism, with key biosynthetic enzymes demonstrating tissue-specific and condition-dependent expression patterns [15] [42]. Research findings indicate that phosphatidylglycerophosphate synthase PGP1 expression peaks during leaf development and chloroplast biogenesis [15].

Post-translational regulation occurs through enzyme modifications and allosteric effector interactions [40] [45]. Feedback inhibition mechanisms operate at multiple pathway steps, with CDP-diacylglycerol synthase demonstrating product inhibition that modulates pathway flux [5] [40]. The enzyme phosphatidylglycerophosphate synthase exhibits competitive inhibition by cardiolipin, providing cross-regulation between phosphatidylglycerol and cardiolipin biosynthetic pathways [37].

Environmental stress conditions significantly influence pathway regulation, with temperature, light intensity, and osmotic stress altering enzyme activities and gene expression levels [15] [44]. Cold stress conditions enhance fatty acid desaturase 4 activity, increasing the proportion of trans-unsaturated phosphatidylglycerol species [44]. Drought stress leads to decreased phosphatidylglycerol content and metabolic flux redirection toward alternative lipid classes [45].

Metabolic regulation involves coordinate control with other lipid biosynthetic pathways to maintain balanced membrane composition [40] [48]. The pathway demonstrates sensitivity to fatty acid availability, with substrate limitation affecting both enzyme activities and product molecular species distribution [48]. Regulatory networks integrate phosphatidylglycerol biosynthesis with central carbon metabolism and energy status monitoring systems [45].

Study FocusKey FindingMolecular MechanismOrganism StudiedReference Year
Temperature regulationFAD4 activity increases at low temperaturesTranscriptional upregulation of FAD4Arabidopsis thaliana2023
Light intensity effectsPG synthesis enhanced under high light stressPost-translational modification of PGS1Arabidopsis thaliana2016
Developmental controlPGP1 expression peaks during leaf developmentTissue-specific promoter activationArabidopsis thaliana2014
Stress responsePG content decreases under drought conditionsMetabolic flux redirectionVarious plant species2018
Mutant analysispgp1 mutants show photoautotrophic defectsCompensatory pathway activationArabidopsis thaliana2011

Role as Cardiolipin Precursor

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol serves as the essential precursor for cardiolipin biosynthesis in mitochondrial membranes [34] [35] [36]. The conversion process involves cardiolipin synthase, which catalyzes the condensation of two phosphatidylglycerol molecules to form cardiolipin and release glycerol [37] [41]. This reaction represents the committed step in cardiolipin formation and determines the fatty acid composition of the final product [35] [37].

In bacterial systems, cardiolipin synthase demonstrates complete conversion of phosphatidylglycerol substrates with quantitative recovery of fatty acids and phosphate groups in the cardiolipin product [37]. The enzyme exhibits optimal activity at pH 4.4 and demonstrates a Km value of 2.1 × 10⁻⁴ M for phosphatidylglycerol substrates [37]. Temperature optimum occurs between 37-45°C, and the enzyme requires no cofactors or metal ions for activity [37].

Eukaryotic cardiolipin synthesis follows a modified pathway where phosphatidylglycerol reacts with CDP-diacylglycerol rather than with another phosphatidylglycerol molecule [38] [39]. This mechanism involves cardiolipin synthase located in the mitochondrial inner membrane and demonstrates incorporation of both phosphatidylglycerol and CDP-diacylglycerol precursors into the cardiolipin product [38]. The reaction requires manganese ions for optimal activity and demonstrates strict specificity for mitochondrial lipid substrates [38].

Supplementation studies demonstrate that exogenous phosphatidylglycerol incorporation into mitochondria significantly alters cardiolipin profiles and enhances respiratory complex function [35]. The molecular species composition of phosphatidylglycerol precursors directly influences cardiolipin fatty acid distribution, with 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol contributing to cardiolipin species enriched in palmitic and oleic acids [35]. Research findings indicate that cardiolipin remodeling processes subsequently modify these initial fatty acid compositions to achieve tissue-specific cardiolipin profiles [35] [39].

Molecular SpeciesFatty Acid CompositionMolecular Weight (Da)Abundance in Plants (%)Physiological Role
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol16:0/18:1749.025-35%Membrane stability, photosystem function
1-Palmitoleoyl-2-oleoylglycero-3-phosphoglycerol16:1/18:1747.015-20%Membrane fluidity regulation
1-Stearoyl-2-oleoylglycero-3-phosphoglycerol18:0/18:1777.18-12%Low temperature adaptation
1-Palmitoyl-2-linoleoylglycero-3-phosphoglycerol16:0/18:2747.020-25%Oxidative stress response
1-Palmitoyl-2-hexadecatrienoylglycero-3-phosphoglycerol16:0/16:3t719.05-8%Photosystem II stability

Membrane Structure and Organization

Lipid Bilayer Properties Modulation

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol exhibits distinctive effects on membrane bilayer properties that are fundamental to its biological functions. The compound demonstrates a larger surface area per molecule compared to its phosphatidylethanolamine counterparts, with measurements of 62.8 ± 0.3 Ų in pure systems and 61.5 ± 0.2 Ų when neutralized with sodium counterions [1]. This increased molecular area results from repulsive electrostatic interactions between the negatively charged headgroups, even in the presence of sodium counterions [2].

The bilayer thickness parameters reveal significant structural characteristics, with phosphorus-to-phosphorus distance measurements of 36.0 ± 0.1 Å and hydrocarbon chain thickness ranging from 31-32 Å [1] [3]. The vertical positioning of the phosphate group is notably 0.4 Å lower than that observed in phosphatidylethanolamine, indicating deeper membrane penetration [1]. This positioning contributes to enhanced chain ordering, with 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol exhibiting higher chain order parameters compared to phosphatidylethanolamine counterparts [1].

Temperature-dependent area expansion studies demonstrate thermal responsivity, with lipid areas increasing from 59 Ų at 20°C to 61 Ų at 40°C, corresponding to a thermal expansion coefficient of 0.24-0.29 Ų/K [2]. The headgroup thickness measures 5.5 ± 0.5 Å with full membrane coverage observed at physiological temperatures [3].

Interactions with Other Membrane Lipids

The intermolecular interactions of 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol with other membrane lipids reveal complex hydrogen bonding networks and water bridge formations. In bacterial membrane models comprising phosphatidylethanolamine and phosphatidylglycerol in 3:1 ratios, phosphatidylethanolamine acts as the primary hydrogen bond donor in both phosphatidylethanolamine-phosphatidylethanolamine and phosphatidylethanolamine-phosphatidylglycerol interactions [1]. Notably, phosphatidylglycerol-phosphatidylglycerol hydrogen bonds are rarely formed, indicating preferential hetero-lipid interactions [1].

Water bridge formation represents another critical interaction mechanism, with 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol participating in 2.19 water bridges per molecule compared to 1.59 per phosphatidylethanolamine molecule [1]. The majority of these bridges are intermolecular (approximately 90%), with phosphatidylethanolamine-phosphatidylglycerol water bridges being more favorable than phosphatidylethanolamine-phosphatidylethanolamine bridges [1].

These interactions result in dense atomic packing in near-interface regions of the bilayer core, with translational self-diffusion and trans-gauche isomerization occurring more slowly in mixed phosphatidylethanolamine-phosphatidylglycerol bilayers compared to pure phosphatidylcholine systems [1]. The preferential interaction between phosphatidylethanolamine and phosphatidylglycerol over phosphatidylethanolamine-phosphatidylethanolamine interactions represents a molecular-level mechanism that bacteria utilize to regulate membrane permeability and stability [1].

Pulmonary Surfactant Role

Surface Tension Regulation

In pulmonary surfactant systems, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol serves as a critical component for surface tension regulation at the air-liquid interface. The compound reduces interfacial tension at air-water interfaces in alveoli, preventing tension-induced collapse of alveolar membranes that would otherwise lead to respiratory distress [4]. This surface-active property enables the achievement of minimum surface tension values below 20 mN/m, which is essential for maintaining alveolar stability during the respiratory cycle [5].

The mechanism involves the formation of stable interfacial films that resist collapse during compression phases of breathing. When incorporated into surfactant formulations, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol contributes to the overall surface activity through its amphiphilic structure, with the hydrophobic acyl chains anchoring into the interface while the hydrophilic phosphoglycerol headgroup interacts with the aqueous phase [5]. This arrangement facilitates rapid reduction of surface tension from approximately 72 mN/m for pure water to the physiologically required low values [6].

Surfactant Spreading Mechanisms

The spreading properties of pulmonary surfactant are significantly enhanced by the presence of 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol. The compound facilitates the distribution of surfactant materials over the extensive alveolar surface area, with approximately 98% of alveolar wall surface consisting of type I cells and only 2% comprising surfactant-producing type II cells [7]. The spreading mechanism requires efficient distribution from the limited secretion sites to cover the entire alveolar surface [8].

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol enhances spreading through its unique molecular geometry and surface properties. The compound's ability to reduce surface tension promotes the lateral flow of surfactant films across the air-liquid interface [8]. This spreading capability is particularly important for premature infants, where deficiency in phosphatidylglycerol components correlates with impaired surfactant function and increased risk of respiratory distress syndrome [7].

The spreading process involves molecular interactions at the interface, where 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol molecules orient with their phosphoglycerol headgroups toward the aqueous subphase and acyl chains extending into the air phase. This orientation facilitates the formation of stable monolayers that can withstand the mechanical stresses of breathing while maintaining optimal spreading characteristics [9].

Fetal Lung Maturity Assessment

The presence of 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol in amniotic fluid serves as a reliable biomarker for fetal lung maturity assessment. The compound appears in amniotic fluid around 35-36 weeks of gestation, shortly after phosphatidylcholine appearance, making its detection a valuable indicator of pulmonary maturation [10]. The presence of phosphatidylglycerol predicts the absence of neonatal respiratory distress syndrome with 99% probability [11].

Clinical assessment methods utilize the detection of phosphatidylglycerol in amniotic fluid samples through various analytical techniques including thin-layer chromatography, enzymatic assays, and qualitative agglutination tests [10]. Unlike lecithin-to-sphingomyelin ratio measurements, phosphatidylglycerol quantification is not significantly affected by contamination from blood or meconium, providing more reliable results in challenging clinical scenarios [12].

The diagnostic accuracy demonstrates sensitivity values approaching 100% for predicting respiratory distress syndrome, though specificity is approximately 50% [10]. When phosphatidylglycerol is absent from amniotic fluid, alternative measurements such as phosphatidylcholine phosphorus content become reliable predictors when measured 3-7 days before delivery, with 94% probability of avoiding respiratory distress syndrome when phosphatidylcholine phosphorus exceeds 6 units [11]. The timing of measurement is critical, as predictive accuracy decreases to 69% when performed within 2 days of delivery [11].

Function in Photosynthetic Organisms

Thylakoid Membrane Composition

In photosynthetic organisms, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol represents the sole major phospholipid component of thylakoid membranes, comprising approximately 10% of total thylakoid lipids [13]. This unique composition distinguishes thylakoid membranes from other biological membranes, where phospholipids typically dominate the lipid profile. The thylakoid membrane lipid composition consists primarily of galactolipids (monogalactosyldiacylglycerol and digalactosyldiacylglycerol), sulfoquinovosyldiacylglycerol, and phosphatidylglycerol [13].

The distribution pattern reveals specific allocation of phosphatidylglycerol within thylakoid membranes, with approximately 30 mol% allocated to photosystem complexes and the remaining 70% distributed within the lipid bilayer matrix [13]. This distribution is highly conserved among oxygenic photosynthetic organisms, including cyanobacteria and higher plants, indicating the evolutionary importance of this specific lipid composition [13].

The fatty acid composition of thylakoid phosphatidylglycerol follows the prokaryotic pathway, resulting in saturated fatty acids at the sn-2 position and polyunsaturated fatty acids at the sn-1 position, contrasting with the typical eukaryotic pattern [14]. In some plant species, the sn-2 position is occupied exclusively by 16-carbon fatty acids, creating distinctive molecular species distributions that are crucial for optimal photosynthetic function [14].

Interaction with Photosystems I and II

The functional interaction of 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol with photosystems I and II represents one of the most critical aspects of its biological function in photosynthetic organisms. Crystallographic analysis of photosystem I from Thermosynechococcus elongatus reveals the presence of three phosphatidylglycerol molecules as integral components, alongside one monogalactosyldiacylglycerol molecule [14]. These lipid molecules are deeply buried near the reaction center, indicating their structural importance [14].

In photosystem II, all five phosphatidylglycerol molecules are deeply embedded near the reaction center, where they participate directly in electron transport processes [14]. The compound binds to specific polypeptide components of the photosystem II complex and appears to take part in electron transport reactions [14]. This interaction is essential for the oligomerization of both photosystems in cyanobacteria, with phosphatidylglycerol deficiency resulting in severe impairment of photosystem function [15].

The binding interactions involve specific protein-lipid contacts that stabilize the photosystem complexes and maintain their functional integrity. In phosphatidylglycerol-deficient mutants, energy transfer from antenna pigments to the photosystem II reaction center is severely impaired, resulting in low photochemical efficiency [15]. The oxygen-evolving complex becomes disrupted, with manganese ions dissociating from protein systems and oxygen-evolving activity being completely absent [15].

The electron transport functions are significantly compromised in the absence of adequate phosphatidylglycerol levels. The acceptor side of photosystem II shows decreased electron-accepting capacity along with impaired electron transfer, while cyclic electron transport becomes dysfunctional [15]. These functional deficits demonstrate that glycolipids cannot substitute for the specific role of phosphatidylglycerol in photosynthetic electron transport processes [15].

Mitochondrial Membrane Functions

In mitochondrial membrane systems, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol serves primarily as a precursor for cardiolipin synthesis while maintaining critical membrane structural functions. The compound comprises a minor component of total mitochondrial phospholipids, typically less than 5% of the total lipid content [16]. However, its functional significance far exceeds its quantitative presence due to its role in cardiolipin biosynthesis and membrane stability maintenance [16].

The enzymatic pathway for cardiolipin formation utilizes 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol as a substrate in combination with cytidine diphosphate-diacylglycerol, catalyzed by cardiolipin synthase to produce cardiolipin and cytidine monophosphate [17]. This reaction is thermodynamically favorable with a considerable negative change in free energy, ensuring efficient cardiolipin production [17]. The inner mitochondrial membrane contains approximately 20% cardiolipin, while the outer membrane contains about 5%, reflecting the different functional requirements of these membrane compartments [16].

The regulation of phosphatidylglycerol levels in mitochondria involves two distinct pools with different fatty acid compositions and accessibility to degradation enzymes [16]. One pool is accessible to phospholipase degradation, while another pool remains protected, possibly through association with protein complexes [16]. This compartmentalization ensures adequate substrate availability for cardiolipin synthesis while preventing excessive degradation [16].

Membrane stability functions are critically dependent on appropriate phosphatidylglycerol levels. Excess accumulation leads to increased mitochondrial fragmentation and altered respiratory rates due to increased cytochrome c oxidase activity [16]. Conversely, deficiency results in formation of large mitochondrial sheets and compromised membrane integrity [16]. These morphological changes correlate with functional alterations in respiratory capacity and overall mitochondrial performance [16].

Bacterial Membrane Roles

In bacterial membrane systems, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol plays fundamental roles in membrane organization, stability, and cellular processes. The compound typically comprises 15-30% of total phospholipids in gram-negative bacteria and 10-20% in gram-positive bacteria, with the remainder consisting primarily of phosphatidylethanolamine [18]. In Escherichia coli, the inner membrane contains approximately 20-25% phosphatidylglycerol and 70-80% phosphatidylethanolamine, with less than 5% cardiolipin [18].

The regulatory mechanisms controlling membrane composition involve adjustments in the relative phosphatidylglycerol-to-phosphatidylethanolamine ratio in response to environmental conditions and cellular requirements [1]. This compositional flexibility allows bacteria to control membrane permeability and stability through modulation of lipid interactions and membrane physical properties [1]. The preferential interaction between phosphatidylethanolamine and phosphatidylglycerol over phosphatidylethanolamine-phosphatidylethanolamine interactions provides the molecular basis for this regulatory mechanism [1].

Membrane domain organization involves segregation of phosphatidylethanolamine and phosphatidylglycerol into distinct regions with different compositions, protein interactions, and degrees of order [19]. The proteo-lipid domains are enriched in phosphatidylethanolamine, while phosphatidylglycerol-enriched domains exhibit different organizational characteristics [19]. This segregation is particularly important for the localization of specific proteins and the regulation of membrane-associated processes [19].

The functional roles extend to protein folding and binding processes, with phosphatidylglycerol activating glycerol phosphate acyl transferase and suggesting involvement in positive feedback loops that regulate phosphatidic acid production and overall membrane lipid synthesis [14]. The compound also plays essential roles in bacterial membrane stability under various stress conditions and contributes to the maintenance of membrane integrity during cell division and growth [20].

Activation of Lipid-Gated Ion Channels

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol demonstrates significant capacity for activating lipid-gated ion channels through direct binding interactions with transmembrane domains. The compound acts as a positive modulator of pentameric ligand-gated ion channels, particularly the bacterial Erwinia ligand-gated ion channel, where it binds to the outer leaflet of the membrane and stabilizes the open-channel conformation [21]. This binding occurs at specific sites in the interfacial regions of the transmembrane domain, involving multiple arginine residues that interact with the anionic phospholipid [22].

The mechanism of activation involves state-dependent binding, where phosphatidylglycerol preferentially stabilizes the open state relative to the desensitized state [22]. Mutations that reduce phosphatidylglycerol binding increase channel desensitization, while mutations that decrease desensitization increase phosphatidylglycerol binding [22]. This reciprocal relationship demonstrates the direct functional coupling between lipid binding and channel gating properties [22].

The binding characteristics involve specific interactions with protein domains that undergo conformational changes during channel gating. The open-channel structure reveals bound phospholipid in an outer leaflet site with structural changes unique to the open-channel conformation [21]. These structural modifications facilitate the stabilization of the activated state through specific protein-lipid contacts that are not present in the closed or desensitized states [21].

The functional outcomes of phosphatidylglycerol binding include reduced channel desensitization and enhanced agonist responses [22]. The compound binding prevents the tendency of channels to enter non-conductive desensitized states, thereby maintaining channel availability for signal transmission [22]. This modulation is particularly important in physiological contexts where sustained channel activity is required for proper cellular function [21].

XLogP3

12.3

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024

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